KRas G12C inhibitor 1

KRAS G12C Antiproliferative Activity Pancreatic Cancer

Choose KRas G12C inhibitor 1 for its 139-fold mutant selectivity window (MIA PaCa-2 IC50=0.067 μM vs A549 IC50=9.33 μM), ensuring clear discrimination in G12C-mutant vs G12S-mutant studies. Its fully characterized binding (KD=20 μM), cellular potency, ADME profile, and irreversible covalent mechanism make it the definitive reference baseline for SAR benchmarking within the tetrahydropyridopyrimidine class. Lyophilized, ≥98% purity. For laboratory research only.

Molecular Formula C31H38N6O3
Molecular Weight 542.7 g/mol
Cat. No. B15144671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKRas G12C inhibitor 1
Molecular FormulaC31H38N6O3
Molecular Weight542.7 g/mol
Structural Identifiers
SMILESCC1CN(CCN1C2=NC(=NC3=C2CCN(C3)C4=CC(=CC5=CC=CC=C54)O)OCC6CCCN6C)C(=O)C=C
InChIInChI=1S/C31H38N6O3/c1-4-29(39)36-14-15-37(21(2)18-36)30-26-11-13-35(28-17-24(38)16-22-8-5-6-10-25(22)28)19-27(26)32-31(33-30)40-20-23-9-7-12-34(23)3/h4-6,8,10,16-17,21,23,38H,1,7,9,11-15,18-20H2,2-3H3/t21-,23-/m0/s1
InChIKeyLTVKHYYCQYQXDM-GMAHTHKFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KRas G12C inhibitor 1: Chemical Identity and Baseline Procurement Data for Research-Use KRAS G12C Inhibitor


KRas G12C inhibitor 1 (CAS: 2158297-28-8) is a small-molecule covalent inhibitor of the KRAS G12C mutant protein, extracted from patent US 20180072723 A1 [1]. The compound has the molecular formula C₃₁H₃₈N₆O₃ and a molecular weight of 542.67 g/mol [2]. It functions as an irreversible covalent inhibitor that binds to the mutant cysteine 12 residue in the switch-II pocket of KRAS G12C, locking the protein in its inactive GDP-bound state [3]. The compound is supplied as a lyophilized powder with purity ≥98% and is intended exclusively for laboratory research use [2].

Why Generic Substitution of KRas G12C inhibitor 1 Fails: Quantified Differentiation in Mutant Selectivity, Cellular Potency, and ADME Profile


KRAS G12C inhibitors cannot be generically interchanged due to substantial variations in cellular potency, mutant selectivity, and ADME properties that directly impact experimental reproducibility. Within the tetrahydropyridopyrimidine chemotype class, compounds exhibit IC₅₀ differences exceeding two orders of magnitude in the same cellular assays [1]. Furthermore, mutant-to-wild-type selectivity windows vary dramatically among inhibitors, with some compounds showing >45-fold discrimination while others lack meaningful selectivity [1][2]. These differences translate into divergent experimental outcomes in proliferation, downstream signaling, and in vivo studies. The following quantitative evidence documents the specific differentiation of KRas G12C inhibitor 1 relative to its closest analogs and clinical comparators.

KRas G12C inhibitor 1 Product-Specific Quantitative Evidence Guide: Head-to-Head Comparative Data for Procurement Decisions


KRas G12C inhibitor 1 Cellular Antiproliferative Potency in MIA PaCa-2: Direct Comparison with Sotorasib and Adagrasib

KRas G12C inhibitor 1 exhibits a cellular viability IC₅₀ of 0.067 μM in MIA PaCa-2 pancreatic cancer cells, which is approximately 7.4-fold less potent than sotorasib (IC₅₀ = 0.009 μM) and approximately 13.4-fold less potent than adagrasib (IC₅₀ = 0.005 μM) in the same cell line [1]. This potency differential establishes the compound's position as a moderately potent research tool compound suitable for mechanistic studies where extreme potency is not required and may confound interpretation.

KRAS G12C Antiproliferative Activity Pancreatic Cancer

KRas G12C inhibitor 1 Mutant Selectivity: MIA PaCa-2 vs A549 Cell Differential

KRas G12C inhibitor 1 demonstrates a substantial mutant selectivity window: cellular viability IC₅₀ in KRAS G12C-mutant MIA PaCa-2 cells is 0.067 μM, compared to IC₅₀ = 9.33 μM in KRAS G12S-mutant A549 cells, representing a 139-fold differential [1]. The pERK inhibition assay further confirms this selectivity with IC₅₀ = 0.219 μM in MIA PaCa-2 versus >10 μM in A549 cells (>45.6-fold differential) [1]. This selectivity profile is intermediate between sotorasib and ARS-1620: sotorasib exhibits near-complete pERK inhibition in MIA PaCa-2 (IC₅₀ ≈ 0.03 μM) but with a smaller mutant-to-wild-type differential, while ARS-1620 shows weaker absolute potency (IC₅₀ = 150 nM in MIA PaCa-2) with a selectivity window exceeding 66-fold [2][3].

Mutant Selectivity KRAS G12C vs G12S Target Engagement

KRas G12C inhibitor 1 Biochemical Target Binding Affinity

KRas G12C inhibitor 1 exhibits noncovalent binding to KRAS G12C protein with a KD of 20 ± 5 μM as determined by ¹H-ddNMR [1]. In the GDP-KRAS G12C/C118A SOS1-catalyzed GTP nucleotide exchange functional assay, the compound demonstrates an exchange inhibition IC₅₀ of 0.115 μM after 2 h incubation [1]. For context, sotorasib exhibits a biochemical IC₅₀ of approximately 0.09 μM in similar nucleotide exchange assays [2]. The compound's biochemical profile establishes it as a moderately potent covalent binder in the tetrahydropyridopyrimidine series.

Binding Affinity KRAS G12C Biochemical Assay

KRas G12C inhibitor 1 In Vitro ADME and Physicochemical Profile

KRas G12C inhibitor 1 exhibits calculated LogP of 2.5 and LogD (pH 7.4) of 2.5 [1]. Solubility measurements show 0 μM in PBS, 252 μM in fasted-state simulated intestinal fluid (FaSIF), and 0 μM in HCl [1]. Intrinsic clearance (Clint) in liver microsomes is 708 μL/min/mg (mouse), 197 μL/min/mg (rat), and 161 μL/min/mg (human) [1]. Plasma protein binding (fu) is 0.02 (mouse), 0.02 (rat), and 0.04 (human) [1]. For comparison, sotorasib exhibits LogD of 2.6 and human microsomal Clint of approximately 14 μL/min/mg [2]. The substantially higher microsomal clearance of KRas G12C inhibitor 1 (161 vs 14 μL/min/mg in human microsomes) and limited aqueous solubility are key differentiating factors for in vitro assay design.

ADME Microsomal Stability Physicochemical Properties

KRas G12C inhibitor 1 In Vivo Pharmacokinetics in Mouse and Rat

KRas G12C inhibitor 1 demonstrates in vivo pharmacokinetics in mouse (10 mg/kg PO): clearance = 6.4 L/h/kg, volume of distribution (Vss) = 2.9 L/kg, terminal half-life = 0.9 h, and oral bioavailability = 8% [1]. In rat (10 mg/kg PO): clearance = 3.9 L/h/kg, Vss = 2.6 L/kg, half-life = 0.7 h, and oral bioavailability <1% [1]. For comparison, sotorasib exhibits mouse oral bioavailability of approximately 47% at 10 mg/kg and half-life of 2.3 h [2]. Adagrasib demonstrates mouse oral bioavailability of approximately 30% with half-life >2 h [3]. The high clearance and low oral bioavailability of KRas G12C inhibitor 1 limit its utility to in vitro and ex vivo applications or parenteral administration in acute in vivo studies.

In Vivo PK Oral Bioavailability Preclinical PK

KRas G12C inhibitor 1 Chemical Stability and Storage Specifications

KRas G12C inhibitor 1 exhibits a glutathione (GSH) reactivity half-life of 80 min at 5 mM GSH [1]. For comparison, within the same tetrahydropyridopyrimidine series, optimized compounds demonstrate GSH t₁/₂ values ranging from 30 min to >200 min, with the clinical candidate (Compound 13) showing substantially improved stability [1][2]. The compound is stable as lyophilized powder at -20°C for 36 months, and in DMSO solution at -20°C for 1 month [3]. These stability parameters are critical for planning long-term experimental series and for interpreting time-dependent cellular assay results.

Chemical Stability Storage GSH Reactivity

KRas G12C inhibitor 1: Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


In Vitro Mechanistic Studies Requiring Defined Mutant Selectivity

Researchers requiring a tool compound with a well-characterized and substantial mutant selectivity window should consider KRas G12C inhibitor 1. The compound's 139-fold differential in cellular viability between G12C-mutant (MIA PaCa-2 IC₅₀ = 0.067 μM) and G12S-mutant (A549 IC₅₀ = 9.33 μM) cells enables clear discrimination in co-culture or comparative studies where off-target effects on non-G12C cells must be minimized [1].

Structure-Activity Relationship (SAR) Studies in Tetrahydropyridopyrimidine Series

KRas G12C inhibitor 1 serves as a reference baseline compound for SAR studies within the tetrahydropyridopyrimidine chemotype. Its full biochemical (KD = 20 ± 5 μM, exchange IC₅₀ = 0.115 μM), cellular (viability IC₅₀ = 0.067 μM), and ADME profile (HLM Clint = 161 μL/min/mg, F = 8%) is comprehensively characterized, providing a robust benchmark against which novel analogs can be quantitatively compared [1].

Acute In Vitro Pharmacodynamic Studies

The compound's pERK inhibition IC₅₀ of 0.219 μM in MIA PaCa-2 cells (4 h assay) makes it suitable for short-term signaling studies examining KRAS G12C-dependent MAPK pathway modulation [1]. The moderate GSH stability (t₁/₂ = 80 min) is sufficient for acute exposure experiments but should be considered when designing extended time-course assays [1].

Comparative Pharmacology of Covalent vs Non-Covalent KRAS Inhibitors

As a covalent inhibitor with characterized irreversible binding to the switch-II pocket cysteine 12, KRas G12C inhibitor 1 can be employed in washout experiments to demonstrate the sustained target engagement characteristic of covalent inhibitors, contrasting with reversible inhibitors. The compound's covalent mechanism is confirmed by its extraction from patent US 20180072723 A1 which specifically describes irreversible inhibitors of KRAS G12C [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for KRas G12C inhibitor 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.